1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Description
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative characterized by a diphenylmethyl group at the 1-position and a 4-methoxynaphthalene-1-sulfonyl moiety at the 4-position. Synthetically, such compounds are often prepared via nucleophilic substitution or sulfonylation reactions, as seen in analogous piperazine sulfonyl derivatives (e.g., 1-((4-substitutedphenyl)sulfonyl)piperazines) .
Properties
IUPAC Name |
1-benzhydryl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-33-26-16-17-27(25-15-9-8-14-24(25)26)34(31,32)30-20-18-29(19-21-30)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,28H,18-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCRQLQYWJJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Structure
The chemical structure of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be represented as follows:
- Molecular Formula : C24H25N2O2S
- Molecular Weight : 441.54 g/mol
Pharmacological Profile
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine exhibits a range of biological activities including:
- Analgesic Effects : Studies indicate that piperazine derivatives can exhibit significant analgesic properties. For instance, related compounds have shown analgesic activity that is significantly higher than morphine in certain assays, suggesting a potential for pain management applications .
- Neuroprotective Properties : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine, thereby enhancing cognitive function .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Receptor Binding : The sulfonamide group may facilitate binding to specific receptors or enzymes related to pain modulation and cognitive function.
- Molecular Interactions : Computational studies suggest that the compound interacts with various molecular targets, potentially influencing neurotransmitter systems.
Study 1: Analgesic Activity
In a comparative study on piperazine derivatives, 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine was tested alongside morphine using the D'Amour-Smith method. Results indicated that certain analogs exhibited analgesic activities that were 23 to 56 times more potent than their parent compounds .
Study 2: Neuroprotective Effects
A study focusing on the inhibition of human acetylcholinesterase by piperazine derivatives highlighted the potential neuroprotective effects of compounds similar to 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine. The study found that these compounds could effectively bind to both peripheral anionic and catalytic sites of the enzyme, indicating their potential as therapeutic agents for neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Evidence Level | Comparison Compound | Effectiveness Ratio |
|---|---|---|---|
| Analgesic Activity | High | Morphine | 23 - 56 times |
| Neuroprotective Action | Moderate | Acetylcholinesterase Inhibitors | Effective Binding |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Diphenylmethyl Groups
- Cinnarizine (1-(Diphenylmethyl)-4-(3-Phenyl-2-Propenyl)Piperazine): Structure: Shares the 1-(diphenylmethyl)piperazine core but replaces the sulfonyl-methoxynaphthalene group with a cinnamyl (3-phenyl-2-propenyl) chain. Pharmacology: Used as a vasodilator and antihistamine. The cinnamyl group contributes to calcium channel blockade, whereas the sulfonyl-methoxynaphthalene in the target compound may enhance interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors) . Metabolism: Flunarizine (a fluorinated analog of cinnarizine) undergoes cytochrome P450-mediated oxidation, with fluorination reducing metabolic clearance compared to non-fluorinated analogs .
1-[(4-Chlorophenyl)Phenylmethyl]-4-[(4-Methylphenyl)Sulfonyl]Piperazine Enantiomers :
- Structure : Features a 4-chlorophenyl-substituted diphenylmethyl group and a 4-methylphenylsulfonyl moiety.
- Applications : Intermediate for synthesizing optically pure antihistamines. The 4-methylphenylsulfonyl group may confer different electronic and steric effects compared to the methoxynaphthalene-sulfonyl group in the target compound, influencing receptor binding .
Piperazine Sulfonamides
- [¹⁸F]DASA-23 (1-((2-Fluoro-6-[¹⁸F]Fluorophenyl)Sulfonyl)-4-((4-Methoxyphenyl)Sulfonyl)Piperazine): Structure: Dual sulfonyl groups with fluorophenyl and methoxyphenyl substituents. Applications: A PET tracer targeting pyruvate kinase M2 (PKM2) in glioblastoma. The dual sulfonyl design enhances target specificity, suggesting that the methoxynaphthalene-sulfonyl group in the target compound could similarly improve diagnostic or therapeutic precision .
1-(Naphthalene-2-Sulfonyl)-4-(4-Nitro-3-Piperidin-1-Yl-Phenyl)Piperazine :
Arylpiperazines with Serotonergic and Dopaminergic Activity
1-(2-Methoxyphenyl)-4-[4-(2-Phthalimido)Butyl]Piperazine (NAN-190) :
- Structure : Arylpiperazine with a phthalimido-butyl chain.
- Pharmacology : High affinity for 5-HT1A receptors (Ki = 0.6 nM). The extended alkyl chain and phthalimido group optimize receptor interactions, whereas the methoxynaphthalene-sulfonyl group in the target compound may favor different binding conformations .
- 4-[3-(1,2-Dihydro-6-Methoxynaphthalen-4-Yl)-n-Propyl]-1-(2-Methoxyphenyl)Piperazine: Structure: Combines a dihydronaphthalene fragment with a methoxyphenylpiperazine. Pharmacology: Mixed 5-HT1A/D2 activity (IC50 = 2.0 nM for 5-HT1A).
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The sulfonyl-piperazine core allows modular substitution, enabling optimization for target specificity (e.g., fluorination for metabolic stability, methoxy groups for solubility) .
- Receptor Specificity : Substituents on the piperazine ring (e.g., methoxynaphthalene vs. phthalimido-butyl) dictate binding to 5-HT1A, D2, or enzyme targets, with sulfonyl groups enhancing polar interactions .
- Metabolic Considerations: Fluorinated analogs (e.g., flunarizine) exhibit reduced cytochrome P450-mediated clearance compared to non-fluorinated compounds, suggesting that the methoxynaphthalene group in the target compound may similarly influence metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
